2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline
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Overview
Description
2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoline is a complex organic compound that features a quinoline core linked to a triazole ring through an azabicyclo octane moiety
Mechanism of Action
1,2,3-Triazoles
are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . The reaction mechanisms of 1,2,3-triazoles can be influenced by different conditions and structure substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties and reactivity.
Quinoline derivatives: Compounds with a quinoline core exhibit similar biological activities and can be used in similar applications.
Azabicyclo compounds: These compounds share the azabicyclo moiety and have comparable structural features
Uniqueness
What sets 2-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-8-5-13-3-1-2-4-17(13)22-18)23-14-6-7-15(23)12-16(11-14)24-20-9-10-21-24/h1-5,8-10,14-16H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGJGBDMVTUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4C=C3)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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